
1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a fluorophenyl group, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 3-fluorobenzyl alcohol to form 3-fluorobenzyl bromide, which is then reacted with acetone under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity can be harnessed in biochemical assays to label or modify specific proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the fluorophenyl group.
Phenylacetone: Contains a phenyl group and a propanone group but lacks the bromomethyl and fluorophenyl groups.
Uniqueness
1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both a bromomethyl and a fluorophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H10BrFO |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6H2,1H3 |
Clave InChI |
OFGBBZKABOOMLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


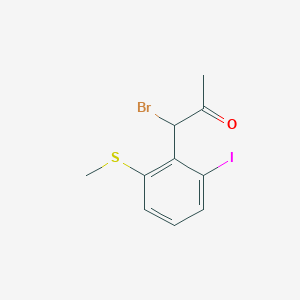
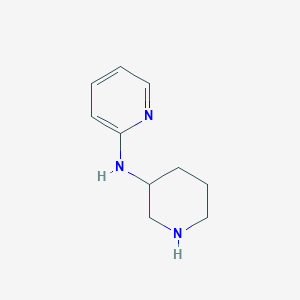
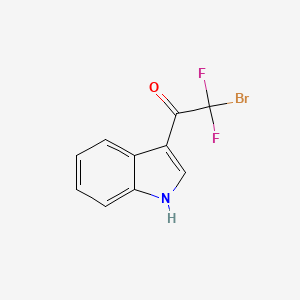
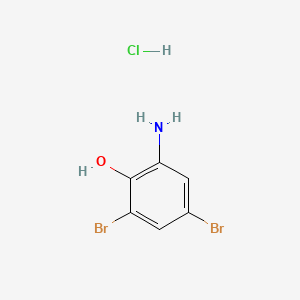
![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
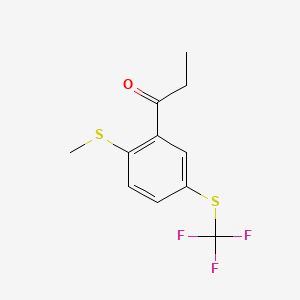
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)




![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)


